Phosphine, (difluoro)methyl-

Description

BenchChem offers high-quality Phosphine, (difluoro)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, (difluoro)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

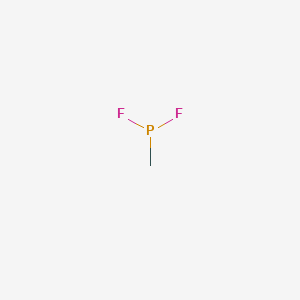

Structure

3D Structure

Properties

CAS No. |

753-59-3 |

|---|---|

Molecular Formula |

CH3F2P |

Molecular Weight |

84.005 g/mol |

IUPAC Name |

difluoro(methyl)phosphane |

InChI |

InChI=1S/CH3F2P/c1-4(2)3/h1H3 |

InChI Key |

AMJMBJIZKKMZIE-UHFFFAOYSA-N |

Canonical SMILES |

CP(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Properties of (Difluoro)methyl-phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluoro)methyl-phosphine (CH₃F₂P) is a unique organophosphorus compound characterized by the presence of a difluoromethyl group directly attached to a phosphorus atom. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic signature. Particular attention is paid to the influence of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its ability to act as a bioisostere and modulate key drug properties. This document is intended to serve as a technical resource for researchers in chemistry and drug development, providing detailed experimental insights and a foundation for further investigation of this and related compounds.

Core Properties

(Difluoro)methyl-phosphine is a gaseous compound at room temperature with a low boiling point. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | CH₃F₂P | [1][2] |

| Molecular Weight | 84.01 g/mol | [1] |

| Boiling Point | -28 °C | [1] |

| Dipole Moment | 2.05 D | [1] |

| CAS Number | 753-59-3 | [2] |

Synthesis

Proposed Experimental Protocol: Fluorination of Methyldichlorophosphine (B1584959)

This proposed protocol is based on established fluorination reactions of chlorophosphines.

Materials:

-

Methyldichlorophosphine (CH₃PCl₂)

-

Antimony trifluoride (SbF₃), freshly dried

-

An inert, high-boiling solvent (e.g., sulfolane (B150427) or tetraglyme)

-

Inert gas (Nitrogen or Argon)

-

Standard vacuum line and glassware for handling air-sensitive compounds

-

Low-temperature condensation traps (e.g., liquid nitrogen)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a vacuum line with a series of cold traps. The entire apparatus is thoroughly dried and purged with an inert gas.

-

Reaction Mixture: A stoichiometric amount of freshly dried antimony trifluoride is placed in the reaction flask. A high-boiling inert solvent is added to create a slurry.

-

Addition of Precursor: Methyldichlorophosphine is placed in the dropping funnel and added dropwise to the stirred slurry of antimony trifluoride at a controlled temperature. The reaction is typically initiated at room temperature, but cooling may be necessary to control the exothermicity.

-

Reaction Progression: The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-70 °C) to drive the reaction to completion. The progress of the reaction can be monitored by observing the cessation of the formation of the volatile product.

-

Product Isolation: (Difluoro)methyl-phosphine, being a volatile compound, is distilled from the reaction mixture under reduced pressure and collected in a cold trap cooled with liquid nitrogen.

-

Purification: The collected product can be further purified by fractional condensation on the vacuum line to remove any residual starting material or byproducts.

Logical Workflow for Synthesis:

Reactivity

The reactivity of (difluoro)methyl-phosphine is dictated by the lone pair of electrons on the phosphorus atom, making it a nucleophile and a ligand for transition metals. The presence of the electron-withdrawing fluorine atoms, however, reduces its nucleophilicity compared to trimethylphosphine.

Nucleophilic Reactions

As a nucleophile, (difluoro)methyl-phosphine can react with various electrophiles. For instance, it is expected to react with alkyl halides in substitution reactions to form phosphonium (B103445) salts.

Coordination Chemistry

(Difluoro)methyl-phosphine can act as a ligand in transition metal complexes, donating its lone pair to a metal center. The properties of the resulting complexes will be influenced by the electronic effects of the difluoromethyl group.

Oxidation

The phosphorus atom in (difluoro)methyl-phosphine is in the +3 oxidation state and can be oxidized by various oxidizing agents to form the corresponding phosphine (B1218219) oxide, (difluoro)methylphosphine oxide (CH₃P(O)F₂).

Spectroscopic Properties

The structural characterization of (difluoro)methyl-phosphine relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of (difluoro)methyl-phosphine due to the presence of three NMR-active nuclei: ¹H, ¹⁹F, and ³¹P.

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity and Coupling Constants (J) |

| ³¹P | ~ +245 ppm (relative to 85% H₃PO₄) | Triplet of quartets due to coupling with two ¹⁹F and three ¹H nuclei. ¹J(P,F) is expected to be large, while ²J(P,H) will be smaller. |

| ¹⁹F | Doublet of quartets due to coupling with one ³¹P and three ¹H nuclei. ¹J(P,F) will be the dominant coupling. | |

| ¹H | Doublet of triplets due to coupling with one ³¹P and two ¹⁹F nuclei. ²J(P,H) and ²J(F,H) will be observed. |

Note: The chemical shift for ³¹P is estimated based on the value for the closely related compound PMeF₂.

Vibrational Spectroscopy

The infrared (IR) and Raman spectra of (difluoro)methyl-phosphine will exhibit characteristic vibrational modes corresponding to the various bonds within the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching | 2900 - 3000 |

| P-F stretching | 800 - 900 |

| C-P stretching | 650 - 750 |

| CH₃ deformation | 1300 - 1450 |

| CF₂ deformation | 500 - 600 |

Relevance in Drug Development

The difluoromethyl group (CHF₂) is increasingly utilized in medicinal chemistry as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. Its introduction can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Bioisosterism

The CHF₂ group can mimic the hydrogen-bonding capabilities of hydroxyl and thiol groups while being more metabolically stable. As a methyl group mimic, it can alter steric and electronic properties, potentially improving binding affinity and selectivity for a biological target.

Signaling Pathway Implication (Conceptual):

While no direct involvement of (difluoro)methyl-phosphine in specific signaling pathways has been documented, its potential as a building block for more complex molecules suggests a route for influencing biological processes. For instance, incorporating the P-CHF₂ moiety into a known kinase inhibitor could modulate its interaction with the ATP-binding pocket.

Conclusion

(Difluoro)methyl-phosphine is a fascinating molecule with properties that make it a subject of interest for both fundamental chemical research and as a potential building block in the development of new pharmaceuticals. Its synthesis, while requiring specialized techniques for handling air-sensitive and volatile compounds, is achievable through established fluorination methodologies. The interplay of the methyl and difluoromethyl groups on the phosphorus center results in a unique reactivity and spectroscopic signature. Further research into the coordination chemistry and biological applications of (difluoro)methyl-phosphine and its derivatives is warranted and holds the potential for significant advancements in organophosphorus chemistry and medicinal science.

References

An In-depth Technical Guide to (Difluoro)methyl-phosphine (CAS 753-59-3) for Researchers and Drug Development Professionals

An Overview of a Versatile Fluorinated Building Block

(Difluoro)methyl-phosphine (CH₃F₂P), also known as methyldifluorophosphine, is a fluorinated organophosphorus compound with growing interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of the difluoromethyl group, make it a valuable building block for the synthesis of novel ligands, reagents, and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

(Difluoro)methyl-phosphine is a low-molecular-weight compound with the chemical formula CH₃F₂P. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 753-59-3 | [1] |

| Molecular Formula | CH₃F₂P | [1] |

| Molecular Weight | 84.0051 g/mol | [1] |

| Synonyms | Methyldifluorophosphine, Methylphosphonous difluoride | |

| Appearance | Not specified in readily available literature | |

| Melting Point | -110 °C | |

| Boiling Point | -26.65 °C (estimated) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds. For (difluoro)methyl-phosphine, 1H, 13C, 19F, and 31P NMR would provide key structural information.

-

1H NMR: The proton spectrum would show a signal for the methyl group (CH₃) coupled to both the phosphorus and fluorine atoms, likely resulting in a complex multiplet.

-

13C NMR: The carbon spectrum would display a signal for the methyl carbon, with coupling to phosphorus and fluorine.

-

19F NMR: The fluorine spectrum is particularly informative for fluorinated compounds. A known 19F NMR spectrum for methyldifluorophosphine shows a chemical shift of approximately -91.2 ppm (relative to CCl₃F) at -50°C, with a 3J(F-H) coupling constant of 20 Hz. At -100°C, the chemical shift is -90.6 ppm with a 3J(F-H) of 20.1 Hz.

-

31P NMR: The phosphorus-31 nucleus is 100% abundant and provides a wide chemical shift range, making it highly informative for phosphorus-containing compounds. The chemical shift of (difluoro)methyl-phosphine would be influenced by the electronegative fluorine atoms.[2][3][4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H, C-F, and P-C bonds.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl, fluorine, and other fragments.

Synthesis and Reactivity

While a specific, detailed, step-by-step experimental protocol for the synthesis of (difluoro)methyl-phosphine is not widely published in readily accessible literature, its synthesis would likely involve the reaction of a methyl-phosphorus precursor with a fluorinating agent. Organophosphorus compounds bearing a fluorinated substituent can be prepared through nucleophilic substitution at the phosphorus atom or by electrophilic fluoroalkylation of P-H or P-Si bonds.[5]

(Difluoro)methyl-phosphine is expected to be a reactive compound. The phosphorus atom possesses a lone pair of electrons, making it a potential nucleophile and a ligand for transition metals. The presence of the electron-withdrawing difluoromethyl group will modulate its reactivity compared to non-fluorinated phosphines.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, is of interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[6][7][8]

As an Enzyme Inhibitor Moiety

Organophosphorus compounds, particularly those containing fluorine, have been investigated as inhibitors of various enzymes. A significant area of interest is their potential to inhibit protein-tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signal transduction pathways by dephosphorylating tyrosine residues on proteins.[9][10][11][12][13] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets.[14][15]

The difluoromethylphosphonate group has been successfully incorporated into molecules to create potent and selective inhibitors of PTPs, such as PTP1B, a key negative regulator of insulin (B600854) and leptin signaling.[2] The difluoromethyl group can enhance binding to the active site of the enzyme.

Signaling Pathway of PTP1B in Insulin Regulation

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for an inhibitor. An inhibitor of PTP1B would prevent the dephosphorylation of the insulin receptor, thereby prolonging the insulin signal.

Experimental Protocols

General Handling and Safety Precautions

(Difluoro)methyl-phosphine is expected to be a pyrophoric and water-reactive compound, similar to other low-molecular-weight phosphines. Therefore, all handling should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[16][17][18]

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Safety glasses and a face shield

-

Chemical-resistant gloves (e.g., neoprene or butyl rubber)

Quenching and Disposal: Small amounts of residual (difluoro)methyl-phosphine can be quenched by slow addition of a high-boiling alcohol, such as isopropanol (B130326) or butanol, under an inert atmosphere and with cooling. The resulting mixture should be treated as hazardous waste and disposed of according to institutional guidelines.[19]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The following is a general protocol for a colorimetric in vitro assay to screen for inhibitors of PTP1B, a potential target for compounds derived from (difluoro)methyl-phosphine.[20][21][22][23][24]

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., suramin)

-

96-well microplate

-

Microplate reader

Workflow:

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

To the wells of a 96-well plate, add the test compound dilutions, a positive control, and a vehicle control.

-

Add the PTP1B enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the vehicle control. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

(Difluoro)methyl-phosphine represents a valuable, albeit challenging to handle, building block for the development of novel chemical entities. Its unique electronic properties make it an attractive moiety for incorporation into drug candidates, particularly in the design of enzyme inhibitors. The growing interest in fluorinated compounds in medicinal chemistry suggests that the utility of (difluoro)methyl-phosphine and its derivatives will continue to expand, offering new opportunities for researchers and drug development professionals. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential.

References

- 1. Phosphine, (difluoro)methyl- [webbook.nist.gov]

- 2. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein tyrosine phosphatases: their roles in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. Roles of protein-tyrosine phosphatases in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 18. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 19. sarponggroup.com [sarponggroup.com]

- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. PTP1B inhibition assay [bio-protocol.org]

- 24. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of (Difluoro)methyl-phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Difluoro)methyl-phosphine (CH₃PF₂) is an organophosphorus compound of significant interest due to its structural simplicity, which allows for detailed spectroscopic and theoretical studies of phosphorus-carbon and phosphorus-fluorine bonding. Understanding the precise molecular geometry and electronic structure of this molecule is crucial for benchmarking computational models and for the rational design of more complex phosphine (B1218219) ligands and organophosphorus drugs. This technical guide provides a comprehensive overview of the molecular structure of (difluoro)methyl-phosphine, supported by spectroscopic data, experimental protocols for its synthesis and characterization, and detailed structural diagrams.

Molecular Structure and Geometry

The molecular structure of (difluoro)methyl-phosphine has been precisely determined using gas-phase microwave spectroscopy. This technique allows for the accurate determination of rotational constants, from which a detailed molecular geometry, including bond lengths and angles, can be derived.

Table 1: Molecular Structure of (difluoro)methyl-phosphine

| Parameter | Value |

| Bond Lengths (Å) | |

| C-P | 1.813 ± 0.010 |

| P-F | 1.582 ± 0.005 |

| C-H | 1.090 (assumed) |

| **Bond Angles (°) ** | |

| ∠ F-P-F | 98.4 ± 0.5 |

| ∠ C-P-F | 99.1 ± 0.5 |

| ∠ H-C-P | 110.0 ± 1.0 |

| ∠ H-C-H | 108.9 (assumed) |

Data sourced from microwave spectroscopy studies.

The molecule adopts a quasi-Cₛ symmetry, with the methyl group staggered with respect to the P-F bonds. The C-P bond length of 1.813 Å is slightly shorter than a typical single C-P bond, suggesting some degree of pi-backbonding from the phosphorus lone pair into the methyl group orbitals. The P-F bonds are also relatively short, indicative of their partial double-bond character. The F-P-F angle of 98.4° is significantly smaller than the tetrahedral angle, a consequence of the repulsion between the lone pair on the phosphorus atom and the bonding pairs.

Spectroscopic Data

The spectroscopic characterization of (difluoro)methyl-phosphine provides further insights into its electronic structure and vibrational modes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques used for this purpose.

Table 2: NMR Spectroscopic Data for (difluoro)methyl-phosphine

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | ~1.5 (doublet of triplets) | ²J(P-H) ≈ 7, ³J(F-H) ≈ 15 |

| ¹³C | ~20 (doublet of triplets) | ¹J(P-C) ≈ 20, ²J(F-C) ≈ 25 |

| ¹⁹F | ~-90 (doublet of quartets) | ¹J(P-F) ≈ 1050, ³J(H-F) ≈ 15 |

| ³¹P | ~220 (triplet of quartets) | ¹J(P-F) ≈ 1050, ²J(P-H) ≈ 7 |

Note: The exact chemical shifts can vary depending on the solvent and measurement conditions. The values presented are typical ranges.

The ¹⁹F NMR spectrum is particularly informative, showing a large one-bond coupling constant with the phosphorus nucleus, which is characteristic of directly bonded P-F systems.[1] The ³¹P NMR spectrum exhibits a complex splitting pattern due to coupling with both fluorine and hydrogen nuclei.

Table 3: Vibrational Frequencies of (difluoro)methyl-phosphine

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H asymmetric stretch |

| ~2920 | C-H symmetric stretch |

| ~1430 | CH₃ asymmetric deformation |

| ~1300 | CH₃ symmetric deformation |

| ~870 | P-F asymmetric stretch |

| ~840 | P-F symmetric stretch |

| ~720 | CH₃ rock |

| ~690 | C-P stretch |

| ~450 | PF₂ deformation |

| ~350 | CP-F bend |

Assignments are based on computational studies and comparison with related molecules.

The vibrational spectrum is dominated by the strong P-F stretching modes in the 800-900 cm⁻¹ region. The C-P stretch appears at a lower frequency, around 690 cm⁻¹.

Experimental Protocols

Synthesis of (Difluoro)methyl-phosphine

A common method for the synthesis of (difluoro)methyl-phosphine involves the fluorination of a suitable precursor, such as methyldichlorophosphine (B1584959) (CH₃PCl₂), using a mild fluorinating agent.

Materials:

-

Methyldichlorophosphine (CH₃PCl₂)

-

Antimony trifluoride (SbF₃) or Sodium fluoride (B91410) (NaF)

-

Anhydrous, inert solvent (e.g., acetonitrile (B52724) or sulfolane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere to prevent hydrolysis of the reactants and products.

-

Methyldichlorophosphine is dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

A stoichiometric amount of the fluorinating agent (e.g., two equivalents of SbF₃ or NaF) is added portion-wise to the solution while stirring.

-

The reaction mixture is gently heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After cooling to room temperature, the inorganic salts are removed by filtration under an inert atmosphere.

-

The volatile (difluoro)methyl-phosphine is then isolated from the filtrate by fractional distillation or vacuum transfer. The product is a colorless gas at room temperature.

Characterization

Microwave Spectroscopy: The rotational spectrum of gaseous (difluoro)methyl-phosphine is recorded using a microwave spectrometer. The sample is introduced into the spectrometer cell at low pressure. The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C). From these constants, the moments of inertia are calculated, which are then used to determine the precise molecular geometry.

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer. The gaseous sample can be condensed into an NMR tube at low temperature, or a solution in a suitable deuterated solvent can be prepared. The chemical shifts and coupling constants are then analyzed to confirm the structure of the molecule.

Infrared Spectroscopy: The gas-phase infrared spectrum of (difluoro)methyl-phosphine is recorded using an FTIR spectrometer. The observed vibrational frequencies are assigned to the different normal modes of the molecule with the aid of computational calculations.

Visualizations

Molecular Structure of (Difluoro)methyl-phosphine

Caption: 3D representation of the (difluoro)methyl-phosphine molecule.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of (difluoro)methyl-phosphine.

References

The Impact of Fluorination on the Electronic Properties of Phosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into phosphine (B1218219) ligands offers a powerful tool for tuning the electronic properties of metal complexes, thereby influencing their catalytic activity and therapeutic potential. This technical guide provides an in-depth analysis of the electronic characteristics of fluorinated phosphine ligands, with a focus on ortho-fluorinated triarylphosphines. It summarizes key quantitative electronic parameters, details experimental methodologies for their determination, and visualizes their role in significant chemical and biological pathways.

Core Electronic Properties: A Quantitative Overview

The introduction of highly electronegative fluorine atoms onto the aryl rings of phosphine ligands significantly modulates their electronic character. This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine. The position of the fluorine substituent is critical; ortho-fluorination, in particular, leads to a pronounced decrease in the electron-donating ability of the phosphorus atom. This effect can be quantified using several key parameters, including the Tolman Electronic Parameter (TEP), pKa values, and Hammett constants.

Data Presentation

The following tables provide a compilation of quantitative data for a selection of fluorinated phosphine ligands, with triphenylphosphine (B44618) (PPh₃) included as a common reference. The Tolman Electronic Parameter (TEP) is a measure of the ligand's net electron-donating ability, determined from the ν(CO) stretching frequency of a [LNi(CO)₃] complex. A higher TEP value indicates a less electron-donating (more electron-withdrawing) ligand. The pKa value of the conjugate phosphonium (B103445) ion in acetonitrile (B52724) serves as a direct measure of the phosphine's Brønsted basicity; a lower pKa indicates a weaker base and a less electron-donating ligand. Hammett constants (σ) quantify the electronic effect of substituents on an aromatic ring.

Table 1: Tolman Electronic Parameters (TEP) and pKa Values of Selected Phosphine Ligands

| Ligand (L) | Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | pKa in Acetonitrile (MeCN) |

| Triphenylphosphine | PPh₃ | 2068.9[1] | 2.73 |

| Tris(4-fluorophenyl)phosphine | P(p-C₆H₄F)₃ | 2071.3[1] | - |

| (2-Fluorophenyl)diphenylphosphine | (2-F-C₆H₄)(Ph)₂P | 2070.1 (predicted) | 6.11[1] |

| Bis(2-fluorophenyl)phenylphosphine | (2-F-C₆H₄)₂(Ph)P | 2072.4 (predicted) | 4.55[1] |

| Tris(2-fluorophenyl)phosphine (B1590335) | (2-F-C₆H₄)₃P | 2074.7 (predicted) | 3.03[1] |

| (2,6-Difluorophenyl)diphenylphosphine | (2,6-F₂-C₆H₃)(Ph)₂P | 2071.5 (predicted) | 5.16[1] |

| Bis(2,6-difluorophenyl)phenylphosphine | (2,6-F₂-C₆H₃)₂(Ph)P | 2075.2 (predicted) | 2.52[1] |

| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | 2093.0 | - |

| Tris(trifluoromethyl)phosphine | P(CF₃)₃ | 2090.0 | - |

Note: Predicted TEP values were obtained using a machine learning model and are included due to the lack of available experimental data. These models provide highly accurate predictions, often with an error of less than 1 cm⁻¹ compared to DFT calculated values.[2][3][4][5][6]

Table 2: Hammett Constants (σ) for Fluorine-Containing Substituents

| Substituent (on Phenyl Ring) | Hammett Constant (σ) |

| H | 0.00[1] |

| p-F | +0.06[1] |

| m-F | +0.34[1] |

| o-F | +0.24[1] |

| p-CF₃ | +0.54[1] |

| m-CF₃ | +0.43[1] |

Table 3: QALE Stereoelectronic Parameters for Selected Fluorinated Phosphines [7][8]

| Ligand | χd | θ (°) | Ear | πp |

| P(CF₃)₃ | 33 ± 2 | 137 ± 13 | 0 | 11.1 ± 0.6 |

| P(C₆F₅)₃ | 34 ± 2 | 191 ± 13 | 4.3 ± 0.5 | 0 |

| PF₃ | 33 ± 2 | 110 ± 24 | 0 | 13.2 ± 0.5 |

QALE (Quantitative Analysis of Ligand Effects) parameters provide a more detailed description of the electronic and steric properties of ligands.[7][8][9][10][11]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of a representative ortho-fluorinated triarylphosphine and the experimental determination of its key electronic parameters.

Synthesis of Tris(2-fluorophenyl)phosphine

Materials:

-

2-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous hexane (B92381)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. The flask is evacuated and backfilled with an inert gas. A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-fluorophenylmagnesium bromide.

-

Phosphine Synthesis: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with vigorous stirring. The molar ratio of the Grignard reagent to PCl₃ should be approximately 3:1. A white precipitate of magnesium salts will form.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane to yield tris(2-fluorophenyl)phosphine as a white solid.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the A₁ C-O vibrational stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.

Materials:

-

The phosphine ligand (L)

-

Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

Anhydrous, IR-transparent solvent (e.g., cyclohexane, dichloromethane)

-

Schlenk flask and gas-tight syringe

-

FT-IR spectrometer

Procedure:

-

Synthesis of the [LNi(CO)₃] Complex: In a Schlenk flask under an inert atmosphere, dissolve a known amount of the phosphine ligand in the anhydrous solvent. Using a gas-tight syringe, carefully add a stoichiometric amount of Ni(CO)₄ to the solution. The reaction is typically rapid and can be stirred at room temperature for about 30 minutes. The formation of the complex can be monitored by the disappearance of the ν(CO) band of Ni(CO)₄ (around 2058 cm⁻¹) and the appearance of new ν(CO) bands for the [LNi(CO)₃] complex.

-

IR Spectroscopy: The resulting solution of the [LNi(CO)₃] complex is transferred to an IR cell with suitable windows (e.g., CaF₂ or KBr). The FT-IR spectrum is recorded, typically in the range of 2200-1800 cm⁻¹. The frequency of the A₁ symmetric C-O stretching band is identified as the Tolman Electronic Parameter (TEP) for the ligand L.

Determination of pKa by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorption spectrum of the phosphine upon protonation.

Materials:

-

The phosphine ligand

-

A series of buffer solutions of known pH in acetonitrile

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the phosphine ligand in acetonitrile. For each buffer solution, prepare a sample by adding a small, constant volume of the phosphine stock solution to a known volume of the buffer.

-

Spectrophotometric Measurements: Record the UV-Vis spectrum of each sample at a constant temperature.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated ([R₃PH]⁺) and unprotonated (R₃P) forms of the phosphine is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and unprotonated species.

Visualization of Signaling Pathways and Catalytic Cycles

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The electronic properties of phosphine ligands play a crucial role in the efficiency of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Electron-withdrawing phosphines can enhance the rate of reductive elimination, while electron-donating phosphines can facilitate the initial oxidative addition step. The following diagram illustrates a generic catalytic cycle, highlighting the key steps influenced by the phosphine ligand.

References

- 1. benchchem.com [benchchem.com]

- 2. Collection - Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects - Organometallics - Figshare [acs.figshare.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Steric Landscape of Fluoroalkyl Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phosphine (B1218219) ligands has emerged as a powerful tool in catalysis, enabling fine-tuning of both steric and electronic properties to achieve unprecedented reactivity and selectivity. This technical guide delves into the core principles of the steric effects of fluoroalkyl phosphine ligands, providing a comprehensive resource for researchers in catalysis and drug development. By understanding and harnessing these effects, scientists can unlock new catalytic transformations and design more efficient synthetic routes to complex molecules.

Quantifying the Steric Profile of Fluoroalkyl Phosphine Ligands

The steric bulk of a phosphine ligand is a critical parameter that dictates its coordination chemistry and, consequently, the catalytic activity of its metal complexes. Two key metrics are widely used to quantify these steric effects: the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle provides a simple and intuitive measure of the steric hindrance imposed by a ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1] Larger cone angles indicate greater steric bulk.

The percent buried volume offers a more sophisticated and arguably more accurate representation of a ligand's steric influence within a metal's coordination sphere.[2][3] It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[2] This method can account for the complex three-dimensional shape of ligands more effectively than the cone angle.

A summary of available quantitative steric data for selected fluoroalkyl phosphine ligands is presented in Table 1. The strong electron-withdrawing nature of the fluoroalkyl groups can influence bond lengths and angles within the ligand, which in turn affects its steric profile. For instance, the calculated cone angle for P(C2F5)3 is notably large, indicating significant steric shielding of the metal center.

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| P(CF3)3 | Data not readily available | Data not readily available |

| P(C2F5)3 | 171 - 193 (conform.-dep.) | Data not readily available |

| P(n-C3F7)3 | Data not readily available | Data not readily available |

| PhP(CF3)2 | Data not readily available | Data not readily available |

| Ph2PCF3 | Data not readily available | Data not readily available |

| Note: Comprehensive experimental data for a wide range of fluoroalkyl phosphines is still an active area of research. The values for P(C2F5)3 are based on computational studies and are dependent on the ligand's conformation. |

Table 1: Steric Parameters of Selected Fluoroalkyl Phosphine Ligands

Experimental Protocols for Synthesis and Characterization

The synthesis of fluoroalkyl phosphine ligands often requires specialized techniques due to the reactivity of the precursors and the unique properties of the fluorinated compounds. Below are detailed methodologies for the synthesis of key fluoroalkyl phosphine building blocks and the experimental determination of their steric parameters.

Synthesis of Tris(pentafluoroethyl)phosphine Oxide ((C2F5)3P=O)

This protocol describes a robust method for the preparation of a key precursor for various pentafluoroethyl phosphine derivatives.

Materials:

-

Tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂)

-

Anhydrous alkaline-earth metal oxide (e.g., CaO, MgO) or zinc oxide

-

High-vacuum line apparatus

-

Schlenk flask

-

Cold trap (liquid nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), place the tris(pentafluoroethyl)difluorophosphorane.

-

Add a stoichiometric amount of the anhydrous metal oxide to the flask.

-

Connect the Schlenk flask to a high-vacuum line equipped with a cold trap cooled with liquid nitrogen.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific metal oxide used, typically ranging from 70°C to 130°C for several hours to days.[4]

-

The product, tris(pentafluoroethyl)phosphine oxide, is volatile and will be collected in the cold trap.

-

After the reaction is complete, the product can be purified by vacuum distillation.

Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

This procedure outlines the synthesis of a common electron-deficient arylphosphine ligand.

Materials:

-

1-Bromo-3,5-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Diethyl phosphite (B83602)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Standard Schlenk line equipment

Procedure:

-

Grignard Reagent Formation: In a flame-dried Schlenk flask under argon, activate magnesium turnings. Add a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous THF dropwise to the magnesium. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Phosphinylation: Cool the freshly prepared Grignard reagent in a dry ice/acetone bath. Slowly add a solution of diethyl phosphite in anhydrous THF.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Experimental Determination of Steric Parameters

Tolman Cone Angle (θ) from X-ray Crystallography:

-

Obtain a high-quality single crystal of a metal complex containing the fluoroalkyl phosphine ligand.

-

Perform single-crystal X-ray diffraction analysis to determine the precise atomic coordinates.

-

Using the crystallographic data, the metal-phosphorus bond length and the positions of the outermost atoms of the ligand are used to geometrically calculate the cone angle.[1] Software packages are available to perform these calculations from standard crystallographic information files (CIFs).

Percent Buried Volume (%Vbur):

-

The calculation of %Vbur is typically performed using computational methods.

-

A crystal structure or a computationally optimized geometry of the metal-ligand complex is required.

-

A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom.

-

The volume occupied by the van der Waals spheres of the ligand atoms within this sphere is calculated.

-

The %Vbur is the ratio of the ligand's volume within the sphere to the total volume of the sphere, multiplied by 100.[2][3] Web-based tools and standalone software are available for this calculation.

Impact on Catalytic Signaling Pathways

The unique steric and electronic properties of fluoroalkyl phosphine ligands profoundly influence the mechanism and outcome of catalytic reactions. Their strong electron-withdrawing nature leads to more electron-deficient metal centers, which can alter the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of these ligands can also control substrate access to the metal center and influence the stability of catalytic intermediates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the use of bulky and electron-donating phosphines is known to promote the oxidative addition of aryl halides to the Pd(0) center and facilitate the reductive elimination of the biaryl product.[5] Fluoroalkyl phosphines, being strongly electron-withdrawing, might be expected to slow down the oxidative addition step. However, their steric bulk can still play a crucial role in promoting the reductive elimination step and stabilizing the active monoligated palladium species. The interplay between these electronic and steric effects can be leveraged to control catalyst activity and selectivity.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Rhodium-Catalyzed Hydroformylation

In rhodium-catalyzed hydroformylation, the electronic properties of the phosphine ligand significantly impact the regioselectivity (linear vs. branched aldehyde). Electron-withdrawing ligands, such as fluoroalkyl phosphines, generally favor the formation of the linear aldehyde. The steric bulk of the ligand also plays a critical role in controlling the coordination number of the rhodium center and influencing the rate of olefin insertion.

The following diagram illustrates a simplified workflow for investigating the effect of fluoroalkyl phosphine ligands on a catalytic reaction.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History and Chemistry of Fluorinated Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organophosphorus compounds represent a class of molecules with a storied and dualistic history. From their origins as highly toxic nerve agents to their modern applications in drug discovery and chemical biology, the unique properties imparted by the fluorine atom have made these compounds a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and contemporary applications of fluorinated organophosphorus compounds, tailored for a scientific audience.

Historical Development

The genesis of fluorinated organophosphorus chemistry can be traced back to the 1930s. In 1932, the German chemist Willy Lange and his student Gerda von Krueger first synthesized diethyl and dimethyl fluorophosphates. They noted the toxic effects of these compounds on themselves, experiencing dizziness and shortness of breath.

During the lead-up to and during World War II, this initial discovery was built upon, most notably by Gerhard Schrader in Germany. While researching new insecticides for IG Farben, Schrader and his team synthesized a series of highly toxic organophosphorus compounds that would become known as the G-series nerve agents.[1] This work was conducted in secret throughout the war.[2]

-

Tabun (GA): Synthesized in 1936, Tabun (ethyl dimethylphosphoramidocyanidate) was the first nerve agent of its kind.[1][3]

-

Sarin (GB): Discovered in 1938, Sarin (isopropyl methylphosphonofluoridate) was found to be even more potent than Tabun.[4][5]

-

Soman (GD): In 1944, Soman (pinacolyl methylphosphonofluoridate) was synthesized and proved to be even more toxic than Sarin.[6]

Parallel research was also conducted by British scientists during World War II, leading to the development of compounds like diisopropylfluorophosphate (DFP). After the war, the full extent of the German nerve agent program was revealed, and research into these compounds continued, particularly in the United States and the Soviet Union.

In recent decades, there has been a resurgence of interest in fluorinated organophosphorus compounds for more benevolent applications. Their unique reactivity and biological activity have made them valuable tools in drug development, particularly as enzyme inhibitors, and as probes for positron emission tomography (PET) imaging.[7][8][9] Furthermore, the development of "click chemistry" reactions involving phosphorus-fluoride bonds has opened up new avenues for their use in bioconjugation and materials science.[10][11]

Core Chemistry and Mechanism of Action

The defining feature of these compounds is the phosphorus-fluorine (P-F) bond. The high electronegativity of fluorine creates a highly polarized bond, making the phosphorus atom susceptible to nucleophilic attack. This reactivity is central to their biological mechanism of action.

The primary target of the toxic fluorinated organophosphorus compounds is the enzyme acetylcholinesterase (AChE).[12] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal.

The mechanism of inhibition involves the fluorinated organophosphorus compound acting as a substrate mimic for AChE. The phosphorus atom is attacked by the serine residue in the active site of the enzyme, leading to the formation of a stable, covalent phosphyl-enzyme complex. The fluoride (B91410) ion acts as a leaving group in this reaction. This phosphorylation of the active site serine renders the enzyme inactive, leading to an accumulation of acetylcholine in the synapse and causing continuous nerve stimulation. This overstimulation of muscles and glands results in the characteristic symptoms of nerve agent poisoning, ultimately leading to respiratory failure.

Quantitative Data

The potency of fluorinated organophosphorus compounds is typically quantified by their toxicity (LD50 values) and their ability to inhibit acetylcholinesterase (IC50 or Ki values).

Table 1: Toxicity of Selected Fluorinated Organophosphorus Nerve Agents

| Compound | Species | Route of Administration | LD50 (µg/kg) | Reference |

| Sarin (GB) | Mouse | Subcutaneous | 172 | [8] |

| Sarin (GB) | Rat | Intravenous | 39 | [8] |

| Soman (GD) | Guinea Pig | Subcutaneous | 9.6 - 12.8 | [3] |

| Tabun (GA) | Human | Respiration | ~400 mg-min/m³ | [13] |

| Tabun (GA) | Mouse | Subcutaneous | 282.8 | [14] |

Table 2: Acetylcholinesterase Inhibition by Fluorinated Organophosphorus Compounds

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| Chlorpyrifos | Human RBC | 0.12 | - | [15] |

| Monocrotophos | Human RBC | 0.25 | - | [15] |

| Profenofos | Human RBC | 0.35 | - | [15] |

| Acephate | Human RBC | 4.0 | - | [15] |

| Compound 1 | AChE | - | 103.94 ± 15.36 | [16] |

Experimental Protocols

Synthesis of Diisopropylfluorophosphate (DFP)[17]

This protocol is a modified one-pot synthesis method.

Materials:

-

Potassium fluoride (KF)

-

Diisopropyl phosphite (B83602)

-

Diatomaceous earth

-

0.45 µm PTFE membrane filter

Procedure:

-

Add potassium fluoride (8.17 g, 140.9 mmol) to a solution of 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile (300 mL).

-

Stir the mixture at room temperature for one hour.

-

Add diisopropyl phosphite (18 g, 108 mmol) in acetonitrile (100 mL) to the mixture all at once.

-

Stir for 30 minutes.

-

Remove the resulting white precipitate by filtration over diatomaceous earth, followed by a 0.45 µm PTFE membrane filter.

-

Concentrate the crude product and purify by distillation (bp. 63°C, 8 mmHg) to afford DFP as a clear, colorless liquid.

Expected Yield: ~68%

Acetylcholinesterase Inhibition Assay (Ellman's Method)[18][19][20]

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.

Materials:

-

0.1 M Sodium phosphate (B84403) buffer, pH 8.0

-

Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

-

Acetylthiocholine (ATCh) substrate solution

-

Acetylcholinesterase (AChE) enzyme solution

-

Test inhibitor compound solutions

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reagents: Prepare fresh solutions of the reaction buffer, Ellman's Reagent, and ATCh substrate.

-

Plate Setup:

-

Blank wells: Add reaction buffer and all reagents except the enzyme.

-

Control wells: Add reaction buffer, enzyme solution, and all other reagents except the inhibitor.

-

Test wells: Add reaction buffer, enzyme solution, inhibitor solution at various concentrations, and all other reagents.

-

-

Assay Protocol: a. To each well of a 96-well plate, add 25 µL of Ellman's Reagent Solution and 1.250 mL of Reaction Buffer. b. Add the appropriate volume of the test inhibitor or buffer to the corresponding wells. c. Add the AChE enzyme solution to all wells except the blank. d. Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding the ATCh substrate solution to all wells. f. Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-15 minutes).

-

Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each well. b. Determine the percentage of inhibition for each inhibitor concentration compared to the control. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Modern Applications

The unique properties of fluorinated organophosphorus compounds continue to be exploited in modern chemical and biomedical research.

Drug Development

The incorporation of fluorine into organophosphorus compounds can enhance their metabolic stability and cell permeability, making them attractive candidates for drug development.

-

Phosphodiesterase (PDE) Inhibitors: Fluorinated organophosphorus compounds have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterases, such as PDE10A, which are targets for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.[7][8][13][17][18]

-

Antiviral Agents: Acyclic nucleoside phosphonates containing fluorine have been synthesized and evaluated for their antiviral activity against a range of viruses, including HIV, HCV, and herpes simplex virus.[19][20][21][22]

PET Imaging

The development of PET tracers labeled with fluorine-18 (B77423) has revolutionized medical imaging. Fluorinated organophosphorus compounds are being developed as PET tracers for various biological targets.

-

Enzyme Imaging: [18F]-labeled organophosphorus compounds can be used to image the distribution and activity of enzymes like acetylcholinesterase in the brain.

-

Receptor Imaging: Fluorinated compounds are being designed as ligands for PET imaging of specific receptors in the central nervous system, which is crucial for studying neurological diseases.[9][14][23]

Phosphorus Fluoride Exchange (PFEx) Click Chemistry

Inspired by the success of sulfur fluoride exchange (SuFEx) click chemistry, phosphorus fluoride exchange (PFEx) has emerged as a powerful tool for creating stable phosphorus(V) linkages.[10][11][24] This reaction involves the exchange of a P-F bond with a nucleophile, such as an alcohol or an amine, to form P-O or P-N bonds, respectively. This methodology has shown great promise for the synthesis of complex molecules, bioconjugation, and the development of new materials.[25][26]

Conclusion

The history of fluorinated organophosphorus compounds is a compelling narrative of scientific discovery, with applications spanning from chemical warfare to cutting-edge medicine. For researchers, scientists, and drug development professionals, a deep understanding of their chemistry, mechanism of action, and synthetic methodologies is crucial for harnessing their potential for therapeutic and diagnostic innovations while mitigating their inherent risks. The continued exploration of this class of molecules promises to yield new tools and therapies for a wide range of diseases and scientific challenges.

References

- 1. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 2. Nerve agent - Wikipedia [en.wikipedia.org]

- 3. Tabun | C5H11N2O2P | CID 6500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sarin | C4H10FO2P | CID 7871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Soman - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on new phosphodiesterase inhibitors. I. Synthesis of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]

- 22. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to P-Fluorous Phosphine Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction to P-Fluorous Phosphine (B1218219) Ligands: A Revolution in Catalysis and Purification

P-fluorous phosphine ligands represent a significant advancement in the field of organometallic chemistry and catalysis. These innovative ligands are characterized by the presence of one or more perfluoroalkyl chains, often referred to as "fluorous ponytails," attached to a phosphine core. This unique structural feature imparts a distinct "fluorous" character to the molecule, leading to unusual solubility profiles. While sparingly soluble in common organic solvents and water, they exhibit high solubility in fluorous solvents (e.g., perfluorohexane). This property is the cornerstone of fluorous chemistry, enabling novel and highly efficient methods for catalyst separation and recycling, a critical aspect of green and sustainable chemistry.[1][2][3]

The incorporation of highly electron-withdrawing perfluoroalkyl groups also significantly influences the electronic properties of the phosphine ligand. This electronic modification can enhance the catalytic activity and selectivity of the metal complexes they form, making them valuable tools in a wide range of chemical transformations.[4][5] This technical guide provides a comprehensive overview of P-fluorous phosphine ligands, covering their synthesis, properties, and applications in catalysis, with a focus on providing practical experimental details and performance data for researchers in the field.

Core Principles of Fluorous Chemistry

The utility of P-fluorous phosphine ligands is rooted in the principles of fluorous chemistry, which leverages the unique phase preferences of highly fluorinated compounds. Key concepts include:

-

Fluorous Biphasic Systems (FBS): This is the most common application of fluorous chemistry in catalysis. A reaction is carried out in a two-phase system consisting of a fluorous solvent and a conventional organic solvent. The fluorous-tagged catalyst resides preferentially in the fluorous phase, while the reactants and products are in the organic phase. At elevated temperatures, the two phases can become miscible, allowing the reaction to proceed in a homogeneous environment. Upon cooling, the phases separate, allowing for the simple decantation and recovery of the catalyst-containing fluorous phase for reuse.[2][3][6]

-

Fluorous Solid-Phase Extraction (F-SPE): This technique utilizes a stationary phase, typically silica (B1680970) gel functionalized with a fluorocarbon, to separate fluorous-tagged molecules from non-fluorous compounds.[3][7][8] A mixture is loaded onto the F-SPE cartridge, and a "fluorophobic" solvent (e.g., a methanol (B129727)/water mixture) is used to elute the non-fluorous components. The retained fluorous compounds are then eluted with a "fluorophilic" solvent (e.g., methanol or THF).[8]

-

Thermomorphism: Some fluorous-tagged catalysts exhibit temperature-dependent solubility in organic solvents. At elevated temperatures, the catalyst dissolves to participate in a homogeneous reaction. Upon cooling, the catalyst precipitates out and can be recovered by filtration. This approach obviates the need for a separate fluorous solvent phase.[9]

Synthesis of P-Fluorous Phosphine Ligands

The synthesis of P-fluorous phosphine ligands typically involves the introduction of a perfluoroalkyl chain onto a phosphine scaffold. The synthetic strategy often includes the use of a hydrocarbon spacer (e.g., -CH2CH2-) between the phosphorus atom and the fluorous ponytail to insulate the phosphorus from the strong electron-withdrawing effects of the perfluoroalkyl group, thereby preserving its coordination ability.[6]

Experimental Protocol: Synthesis of a Fluorous Triarylphosphine Oxide

This protocol describes a general method for the synthesis of a fluorous triarylphosphine oxide, which can be subsequently reduced to the corresponding phosphine.

Procedure:

-

Place the appropriate phosphonium (B103445) salt (4.33 mmol) into a heavy-walled round-bottomed flask.

-

Add NaOH (17.3 mmol) and a 1:3 mixture of 2-propanol/water (9 mL).

-

Seal the flask and heat to 120 °C with vigorous stirring for 12 hours.

-

Cool the reaction mixture to room temperature and add FC-72 (a fluorous solvent, 40 mL) and water (30 mL).

-

Stir the biphasic mixture for 2 minutes.

-

Separate the fluorous phase, filter it through a layer of MgSO4, and evaporate the solvent in vacuo to yield the corresponding phosphine oxide as a white powder.[10]

Experimental Protocol: Reduction of a Fluorous Phosphine Oxide

This protocol details the reduction of the fluorous phosphine oxide to the desired P-fluorous phosphine ligand.

Procedure:

-

Under a nitrogen atmosphere, charge a heavy-walled 200 mL Schlenk flask with trichlorosilane (B8805176) (52.6 mmol), trifluoromethyl-benzene (17 mL), and the fluorous phosphine oxide (1.4 mmol).

-

Seal the flask and stir the solution at 48–50 °C for 5 hours.

-

Evaporate the solvent in vacuum.

-

Add 20 mL of O2-free FC-72 to the residue, filter under nitrogen, and evaporate the solvent again.

-

Dissolve the resulting solid or oil in 10 mL of FC-72, filter, and evaporate in vacuo (0.05 mbar) to yield the corresponding phosphine.[10]

Applications in Homogeneous Catalysis

P-fluorous phosphine ligands have been successfully employed in a variety of important catalytic reactions, including hydroformylation, Suzuki-Miyaura cross-coupling, and the Horner-Wadsworth-Emmons reaction.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H2). The use of rhodium catalysts modified with P-fluorous phosphine ligands allows for efficient catalyst recovery and reuse, a significant advantage over traditional homogeneous systems.

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation:

The generally accepted dissociative mechanism for hydroformylation using a rhodium-phosphine catalyst is depicted below. The cycle involves the coordination of the alkene, migratory insertion of a hydride to form an alkyl intermediate, coordination of CO, migratory insertion of the alkyl group to form an acyl intermediate, and finally, oxidative addition of H2 followed by reductive elimination of the aldehyde product to regenerate the active catalyst.[11][12]

Quantitative Performance Data for Hydroformylation of Styrene (B11656):

| Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | Branched:Linear Ratio | Reference |

| SUPRAphos-based phosphine-phosphite | 40 | - | - | 28:72 (linear favored) | [13] |

| Amino-substituted P,S-phosphinite | - | - | - | High branched selectivity | [14] |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The use of bulky and electron-rich phosphine ligands is known to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[15][16] P-fluorous phosphine ligands offer the added benefit of facile catalyst separation.

Catalytic Cycle of Palladium-Catalyzed Suzuki-Miyaura Coupling:

The catalytic cycle begins with the oxidative addition of the organohalide to the Pd(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst.[15]

Quantitative Performance Data for Suzuki-Miyaura Coupling:

| Ligand | Substrate | Yield (%) | Catalyst Loading (mol%) | Reference |

| SPhos | Aryl chlorides/bromides | High | 5 x 10⁻⁴ | [15] |

| Biaryl phosphacycles | 4-Bromotoluene | 100 | 1 | [4][17] |

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. The use of fluorous phosphonate reagents allows for the straightforward purification of the resulting alkene product via F-SPE. This is particularly advantageous as the removal of the phosphate (B84403) byproduct can sometimes be challenging in traditional HWE reactions.[2][18][19]

Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then eliminates a phosphate salt to yield the alkene. The reaction generally favors the formation of the (E)-alkene.[2][18]

Catalyst Separation and Recycling

The primary advantage of using P-fluorous phosphine ligands is the ease of catalyst separation and recycling. Fluorous Solid-Phase Extraction (F-SPE) is a particularly powerful technique for this purpose.

Experimental Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the general steps for separating a fluorous-tagged catalyst from a reaction mixture.

Procedure:

-

Cartridge Conditioning: Wash the F-SPE cartridge with 3-5 column volumes of a fluorophilic elution solvent (e.g., methanol or THF) to activate the fluorous stationary phase. Then, equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O).[8]

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent with low fluorophilicity and apply it to the conditioned cartridge.[8]

-

Fluorophobic Elution: Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent to elute the non-fluorous products and any unreacted starting materials.[8]

-

Fluorophilic Elution: Elute the retained fluorous-tagged catalyst with 3-5 column volumes of a fluorophilic solvent.[8] The recovered catalyst can then be reused in subsequent reactions.

Experimental Workflow for F-SPE:

References

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. vg.web.elte.hu [vg.web.elte.hu]

- 11. mdpi.com [mdpi.com]

- 12. pure.uva.nl [pure.uva.nl]

- 13. SUPRAPhos ligands for the regioselective rhodium catalyzed hydroformylation of styrene forming the linear aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 19. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(difluoro)methyl-phosphine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on (difluoro)methyl-phosphine, a compound of interest in various chemical research and development applications.

Core Molecular Data

(Difluoro)methyl-phosphine is a phosphorus-containing organic compound. Its fundamental molecular properties are summarized below.

| Property | Value |

| Chemical Formula | CH3F2P[1][2][3] |

| Molecular Weight | 84.0051 g/mol [1][2] |

| IUPAC Name | (Difluoro)methyl-phosphine[1][2] |

| CAS Registry Number | 753-59-3[1][2] |

Molecular Structure

The structural arrangement of (difluoro)methyl-phosphine consists of a central phosphorus atom bonded to a methyl group and two fluorine atoms.

Caption: Ball-and-stick model of the (difluoro)methyl-phosphine molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (difluoro)methyl-phosphine are beyond the scope of this document. For specific methodologies, researchers are advised to consult peer-reviewed chemical literature and established synthetic chemistry databases.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the elemental components and the final molecular properties of (difluoro)methyl-phosphine.

Caption: Derivation of molecular properties from elemental composition.

References

An In-depth Technical Guide to the Safety and Handling of Air-Sensitive Phosphines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphine (B1218219) ligands are indispensable tools in modern chemistry, particularly in catalysis and synthesis. However, many of the most useful phosphines, especially trialkylphosphines, are highly reactive towards atmospheric oxygen and moisture, with some being pyrophoric—igniting spontaneously on contact with air.[1][2] Improper handling of these reagents can lead to laboratory fires, destruction of valuable materials, and significant safety hazards. This guide provides a comprehensive overview of the essential principles and detailed procedures for the safe handling of air-sensitive phosphines, ensuring both the integrity of the chemical reactions and the safety of laboratory personnel.

Understanding the Hazards: Properties of Common Air-Sensitive Phosphines

A thorough understanding of the physical properties and specific hazards of each phosphine is critical before any handling. The following table summarizes key data for a selection of commonly used phosphine ligands.

| Phosphine Ligand | Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Air Sensitivity |

| Trimethylphosphine | P(CH₃)₃ | 76.08 | Colorless liquid | -86[8][9] | 38-40[8][9] | 0.738 (at 20°C)[8][9] | Pyrophoric[10] |

| Triethylphosphine (B1216732) | P(C₂H₅)₃ | 118.16 | Colorless liquid | -85 | 127-128[11] | 0.802 (at 20°C) | Pyrophoric[12] |

| Tri-n-butylphosphine | P(n-C₄H₉)₃ | 202.32 | Colorless liquid | -60 to -65 | 240 | 0.81 | Pyrophoric[5] |

| Tri-tert-butylphosphine | P(t-C₄H₉)₃ | 202.32 | White solid/liquid | 30-35[4] | 102-103 (at 13 mmHg)[4] | 0.834 (at 20°C)[4] | Pyrophoric solid[4] |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 280.43 | White solid | 81-83[13] | 383 | ~1.1 | Air-sensitive[14] |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | White solid | 79-81[6] | 377[6] | 1.194 | Relatively air-stable[7][15] |

Hierarchy of Controls for Safe Handling

To mitigate the risks associated with air-sensitive phosphines, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective measures for risk reduction.

Caption: Hierarchy of safety controls for handling air-sensitive phosphines.

Engineering Controls: Inert Atmosphere Techniques

The cornerstone of safely handling air-sensitive phosphines is the rigorous exclusion of oxygen and moisture. This is primarily achieved through the use of a glovebox or a Schlenk line.

Glovebox

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen), maintaining oxygen and moisture levels below 1 ppm. It is the preferred method for manipulating solid phosphines and for operations requiring high dexterity.

Schlenk Line

A Schlenk line is a dual-manifold glassware system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas. It is a versatile tool for conducting reactions, distillations, and filtrations under an inert atmosphere.

The following diagram illustrates the decision-making process for selecting the appropriate handling technique.

Caption: Decision tree for selecting the appropriate handling technique.

Detailed Experimental Protocols

Adherence to well-defined protocols is essential for safety and experimental success.

Protocol for Setting up a Schlenk Line for an Air-Sensitive Reaction

This protocol outlines the fundamental steps for preparing a reaction vessel on a Schlenk line.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.

-

Assembly: Assemble the hot glassware (e.g., a round-bottom flask with a condenser and gas adapter) and lightly grease all joints.

-

Connect to Schlenk Line: Securely connect the reaction vessel to the Schlenk line via heavy-walled tubing.

-

Purge Cycles: Evacuate the flask by opening the stopcock to the vacuum manifold. Once a good vacuum is achieved (typically after 5-10 minutes), close the stopcock to the vacuum and slowly open it to the inert gas manifold until the pressure equilibrates. This "vacuum/refill" cycle should be repeated at least three times to ensure the removal of atmospheric gases.[13]

-

Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of inert gas, which can be monitored with an oil bubbler.

The workflow for this process is illustrated below.

Caption: Workflow for preparing a reaction vessel on a Schlenk line.

Protocol for Transferring a Pyrophoric Liquid Phosphine via Syringe

This protocol details the safe transfer of a liquid phosphine from a Sure/Seal™ bottle.

-

Preparation: Ensure the reaction flask is under a positive pressure of inert gas. Have a compatible fire-extinguishing agent (e.g., powdered lime or a Class D fire extinguisher) readily accessible.[16]

-

Syringe Preparation: Dry a new syringe in an oven and allow it to cool in a desiccator. Purge the syringe with dry inert gas by drawing and expelling the gas at least five times.

-